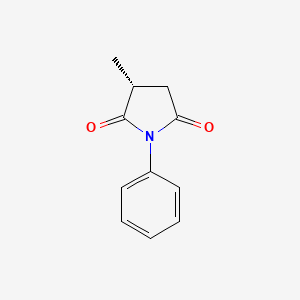
2-Methyl-9h-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-9h-xanthene is a derivative of xanthene, a tricyclic aromatic compound. Xanthene and its derivatives are known for their diverse biological activities and are used in various scientific research fields. The structure of this compound consists of a xanthene core with a methyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9h-xanthene can be achieved through several methods. One common approach involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction typically requires a dehydrating agent such as acetic anhydride and is conducted under reflux conditions . Another method involves the reaction of a salicylaldehyde with a 1,2-dihaloarene in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs optimized versions of these synthetic routes. The use of microwave heating has been shown to improve yields and reduce reaction times . Additionally, catalytic methods involving metals such as palladium, ruthenium, and copper have been developed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-9h-xanthene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of reduced xanthene derivatives.
Substitution: Formation of halogenated or nitrated xanthene derivatives.
Scientific Research Applications
2-Methyl-9h-xanthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-9h-xanthene involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress . By enhancing Nrf2 translocation, this compound can activate antioxidant defense mechanisms and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Xanthone: The parent compound of 2-Methyl-9h-xanthene, known for its diverse biological activities.
2,8-Dihydroxy-9-oxo-9h-xanthene-6-carboxylic acid: A derivative with additional hydroxyl and carboxylic acid groups, enhancing its biological activity.
6,8-Dihydroxy-3-methyl-9-oxo-9h-xanthene-1-carboxylic acid: Another derivative with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the second carbon atom can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
6279-07-8 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-methyl-9H-xanthene |
InChI |
InChI=1S/C14H12O/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)15-14/h2-8H,9H2,1H3 |
InChI Key |
DWWOIEMBMCUMRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




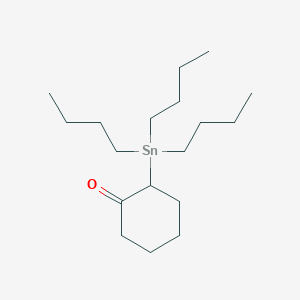
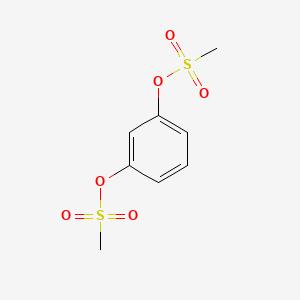
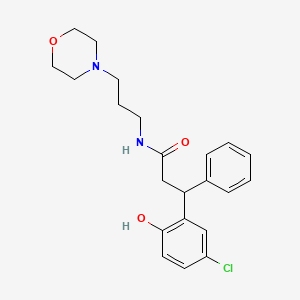
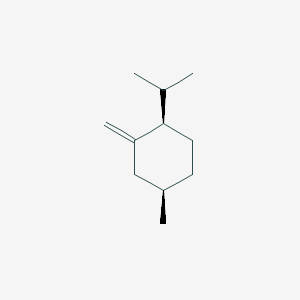
![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)



![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)
